molecular formula C11H14BrNO B2858293 5-bromo-N-phenylpentanamide CAS No. 7661-20-3

5-bromo-N-phenylpentanamide

Cat. No. B2858293
CAS RN: 7661-20-3
M. Wt: 256.143
InChI Key: JLPWFHCMAWWTTE-UHFFFAOYSA-N
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Description

5-Bromo-N-phenylpentanamide is a chemical compound with the molecular formula C11H14BrNO . Its molecular weight is 256.143 . It is used for research purposes.


Physical And Chemical Properties Analysis

5-Bromo-N-phenylpentanamide is a solid at room temperature . The boiling points of amides are generally much higher than those of alcohols of similar molar mass . Amides of six or fewer carbon atoms are soluble in water .

Scientific Research Applications

  • Cardiac Myosin Activation :

    • Research by Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for novel cardiac myosin activators, a category that includes compounds similar to 5-bromo-N-phenylpentanamide. These compounds showed promise in both in vitro and in vivo studies for the treatment of systolic heart failure due to their selectivity for cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).
  • Antiviral and Antimicrobial Activities :

    • D’Cruz et al. (1999) synthesized and characterized a derivative of 5-bromo-N-phenylpentanamide (WHI-07) with potent anti-HIV and sperm immobilizing activities. The compound inhibited HIV replication in human peripheral blood mononuclear cells and showed potential as a vaginal contraceptive for women at high risk of HIV (D’Cruz et al., 1999).
  • Cancer Research :

    • A study by Marcos et al. (2021) on novel compounds for breast cancer treatment included derivatives of 5-bromo-N-phenylpentanamide. These compounds, loaded in polymeric mixed micelles, showed antiproliferative properties against breast cancer cell lines, indicating potential in cancer therapy (Marcos et al., 2021).
  • Chemical Synthesis and Drug Development :

    • The compound has been used in various chemical syntheses. For example, Naidu and Sharma (2017) reported the synthesis of novel impurities in a compound structurally related to 5-bromo-N-phenylpentanamide, which is an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug (Naidu & Sharma, 2017).
  • Drug Design and Optimization :

    • Yamashita et al. (2019) chemically modified a derivative of 5-bromo-N-phenylpentanamide to optimize its bronchodilatory activity. The modified compound showed prolonged bronchodilatory activity and anti-inflammatory effects, suggesting potential for treatment in chronic obstructive pulmonary disease (Yamashita et al., 2019).

properties

IUPAC Name

5-bromo-N-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPWFHCMAWWTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-phenylpentanamide

Citations

For This Compound
7
Citations
RL Glazener - 2010 - trace.tennessee.edu
Histone Deacetylase (HDAC) plays a vital role in cellular processes, for example gene expression, cell growth, and apoptosis. Finding drug candidates to inhibit the over activity of …
Number of citations: 1 trace.tennessee.edu
B Riddhidev, K Endri, L Sabitri, LN Kotsull… - European Journal of …, 2022 - Elsevier
Epigenetic regulation of gene expression using histone deacetylase (HDAC) inhibitors is a promising strategy for developing new anticancer agents. The most common HDAC inhibitors …
Number of citations: 2 www.sciencedirect.com
AS Belapure - 2012 - trace.tennessee.edu
Pollution due to use of fossil fuels is a growing problem in today’s world. In recent years, chemical research has been focused on catalysis as the possible means of providing …
Number of citations: 2 trace.tennessee.edu
E Karaj - 2022 - search.proquest.com
… 391 General Procedure 1 391 xxxv 5-Bromo-N-phenylpentanamide (2a) 392 6-Bromo-N-phenylhexanamide (2b) 392 7-Bromo-N-phenylheptanamide (2c) 392 8-Bromo-N-…
Number of citations: 0 search.proquest.com
S Valente, M Conte, M Tardugno, A Nebbioso… - …, 2012 - pubs.rsc.org
Herein we reported two novel series of histone deacetylaseinhibitors bearing the pyridine-2,6-dicarboxylate moiety as a zinc bindinggroup. Tested on U937 leukemia cell line at 50 μM, …
Number of citations: 5 pubs.rsc.org
D Xiang, Yang, R Zhang, Y Liang, W Pan… - The Journal of …, 2007 - ACS Publications
… Products 3d and 2-acetyl-5-bromo-N-phenylpentanamide 4d were obtained in 22 and 25% yields, respectively (Scheme 3). It is worthy noting that 4d could be converted into 3d in 91% …
Number of citations: 63 pubs.acs.org
R Banerjee - 2022 - rave.ohiolink.edu
… 1H NMR spectra of 5-Bromo-N-phenylpentanamide (13a) .........................................146 1H NMR spectra of 6-Bromo-N-phenylhexanamide (13b) ...........................................146 1H NMR …
Number of citations: 0 rave.ohiolink.edu

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